molecular formula C12H9F2N B11898199 3,3'-Difluoro-[1,1'-biphenyl]-4-amine

3,3'-Difluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B11898199
M. Wt: 205.20 g/mol
InChI Key: XXWITZDMLIZSGY-UHFFFAOYSA-N
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Description

3,3’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H8F2NH2 It consists of a biphenyl structure with two fluorine atoms attached at the 3 and 3’ positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. It involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

    Amination: The final step involves the introduction of the amine group at the 4 position. This can be done through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods: Industrial production of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as higher temperatures and pressures, are often employed to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may also be used to streamline the production process.

Types of Reactions:

    Oxidation: 3,3’-Difluoro-[1,1’-biphenyl]-4-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydrocarbon derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

3,3’-Difluoro-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    3,3’-Difluoro-[1,1’-biphenyl]: Lacks the amine group, resulting in different chemical properties and reactivity.

    4-Amino-[1,1’-biphenyl]: Lacks the fluorine atoms, affecting its biological activity and chemical stability.

    3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different applications and reactivity.

Uniqueness: 3,3’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to the combination of fluorine atoms and an amine group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2-fluoro-4-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7H,15H2

InChI Key

XXWITZDMLIZSGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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